molecular formula C7H7N3 B1323392 Pyrazolo[1,5-a]pyridin-2-amine CAS No. 51119-05-2

Pyrazolo[1,5-a]pyridin-2-amine

Cat. No.: B1323392
CAS No.: 51119-05-2
M. Wt: 133.15 g/mol
InChI Key: GHTCDIMLJVTPEP-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-a]pyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit certain kinases, such as CDK2/cyclin A2, which are essential for cell cycle regulation . The interaction between this compound and these kinases involves binding to the active site, thereby preventing substrate access and subsequent phosphorylation events.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in various cancer cell lines, including MCF-7 and HCT-116 . This compound influences cell signaling pathways, particularly those involved in cell proliferation and survival. Additionally, this compound affects gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular metabolism and reduced tumor growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of kinases, such as CDK2, inhibiting their activity . This binding prevents the phosphorylation of downstream targets, thereby disrupting cell cycle progression and inducing cell death. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard experimental conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent across both in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a significant role in the oxidative metabolism of this compound, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. This distribution pattern is crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with various cellular components . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This subcellular distribution is critical for its role in modulating cellular processes and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the fused ring system. The reaction conditions often include the use of catalysts such as iron(III) chloride and solvents like ethanol or dimethyl sulfoxide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Pyrazolo[1,5-a]pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific photophysical properties, such as fluorescent probes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.

    Pyrazolo[3,4-b]pyridine: A related compound with a different fusion pattern, leading to distinct chemical and biological properties.

Uniqueness

Pyrazolo[1,5-a]pyridin-2-amine is unique due to its specific ring fusion and the presence of an amine group, which can participate in various chemical reactions and interactions with biological targets. This makes it a versatile compound for the development of new drugs and materials.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTCDIMLJVTPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619092
Record name Pyrazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51119-05-2
Record name Pyrazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main synthetic route to obtain 2-aminopyrazolo[1,5-a]pyridines highlighted in the research?

A1: The research papers primarily describe a two-step, one-pot synthesis of substituted 2-aminopyrazolo[1,5-a]pyridines. This method utilizes N-amination/cyclization reactions starting from 2-pyridineacetonitriles. [, ] You can find detailed synthetic procedures and reaction conditions in the referenced articles.

Q2: Are there alternative synthetic approaches to access 2-aminopyrazolo[1,5-a]pyridines?

A3: Yes, one study mentions the preparation of vinyl-substituted 2-aminopyrazolo[1,5-a]pyridines utilizing allylidenedihydropyridines. [] This suggests alternative synthetic routes exist, potentially offering different substitution patterns and functionalities on the core structure.

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